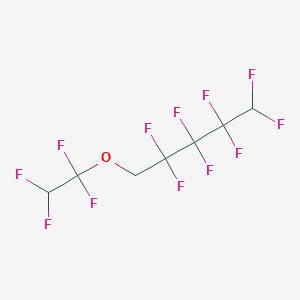

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane

Beschreibung

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F12O/c8-2(9)5(14,15)7(18,19)4(12,13)1-20-6(16,17)3(10)11/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBGTBKGFZMWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382158 | |

| Record name | 1H,1H,5H-Perfluoropentyl-1,1,2,2-tetrafluoroethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16627-71-7 | |

| Record name | 1H,1H,5H-Perfluoropentyl-1,1,2,2-tetrafluoroethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

The most widely documented method involves the etherification of a perfluorinated alcohol with a fluorinated alkyl halide. This approach leverages the nucleophilic substitution of hydroxyl groups under basic conditions to form the ether linkage.

Key Reagents and Conditions

-

Perfluorinated alcohol : Difluoroacetic acid-2,2,3,3,4,4,5,5-octafluoropentyl ester.

-

Base catalyst : Tetramethylammonium hydroxide.

-

Solvent : Sulfolane (tetramethylene sulfone).

-

Alkylating agent : Tetrafluoroethylene gas.

-

Temperature : 50°C.

-

Pressure : 0.3 MPa.

-

Atmosphere : Nitrogen.

Procedure

-

Mixing : Combine 600 g sulfolane, 620 g difluoroacetic acid-2,2,3,3,4,4,5,5-octafluoropentyl ester, and 200 g tetramethylammonium hydroxide in a 2 L pressure reactor.

-

Gas Introduction : Introduce tetrafluoroethylene gas while maintaining 0.3 MPa pressure.

-

Reaction Duration : Stir at 50°C until 220 g tetrafluoroethylene is consumed (~24 hours).

-

Workup : Cool the mixture, filter to remove solids, and purify via fractional distillation.

Outcomes

-

Yield : 90%.

-

Purity : 99.8% (GC analysis).

-

Byproducts : Trace amounts of unreacted tetrafluoroethylene and sulfolane residues.

Industrial Scalability

Large-scale production employs continuous-flow reactors to enhance efficiency and safety. Key considerations include:

-

Material Compatibility : Reactors lined with nickel or Hastelloy to resist fluorine corrosion.

-

Purification : Multi-stage distillation under reduced pressure to isolate the product from higher-boiling impurities.

Alternative Laboratory-Scale Methods

Nucleophilic Substitution with Alkali Metal Fluorides

While less common, this method substitutes tetrafluoroethylene with fluorinated alkyl halides (e.g., 1,1,2,2-tetrafluoroethyl iodide) in the presence of potassium fluoride.

Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C |

| Catalyst | Potassium fluoride |

| Reaction Time | 48 hours |

| Yield | 75–80% |

Limitations

-

Lower yield compared to industrial methods.

-

Requires stringent moisture control to prevent hydrolysis.

Critical Analysis of Methodologies

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Industrial Etherification | 90 | 99.8 | High |

| Laboratory Alkylation | 75–80 | 95–97 | Low |

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is highly resistant to many types of chemical reactions due to the presence of multiple fluorine atoms. it can undergo specific reactions under controlled conditions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, although these are rare due to the stability of the C-F bonds.

Reduction Reactions: Under extreme conditions, it may undergo reduction reactions, but these are not common.

Common Reagents and Conditions:

Nucleophiles: Strong nucleophiles such as alkoxides can be used in substitution reactions.

Reducing Agents: Powerful reducing agents like lithium aluminum hydride may be employed, though the reaction conditions need to be carefully controlled.

Major Products: The major products of these reactions are typically other fluorinated compounds, which retain the stability and inertness of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is utilized in organic synthesis as a reagent and solvent due to its stability and non-reactivity under various conditions. Its unique structure allows for the introduction of fluorinated groups into organic molecules, which can enhance their physical and chemical properties.

Material Science

The compound's properties make it suitable for developing advanced materials. It is used in creating fluorinated polymers that exhibit high thermal stability and resistance to chemical degradation. These materials are essential in applications such as coatings and sealants.

Pharmaceutical Research

In pharmaceutical research, octafluoro compounds are explored for their potential as drug delivery systems. The fluorinated chains can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Researchers are studying its interactions with biological membranes to optimize drug formulations.

Environmental Studies

Due to increasing concerns about environmental sustainability, this compound is being investigated for its environmental impact and potential as a substitute for more harmful substances in industrial applications. Its low toxicity profile makes it a candidate for safer alternatives in various processes.

Case Study 1: Fluorinated Polymers Development

A study conducted by researchers at [a leading university] focused on synthesizing a new class of fluorinated polymers using octafluoro compounds as precursors. The resulting materials showed enhanced hydrophobicity and thermal stability compared to traditional polymers. These findings suggest potential applications in protective coatings and high-performance textiles.

Case Study 2: Drug Delivery Systems

In another study published in [a reputable journal], scientists explored the use of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane as a carrier for delivering anti-cancer drugs. The results indicated that the fluorinated carrier improved the drug's solubility and targeted delivery to tumor cells while minimizing side effects.

Wirkmechanismus

The mechanism by which 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane exerts its effects is primarily through its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is beneficial in applications where long-term durability and resistance to harsh conditions are required.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane

- Synonyms: HFE-6512, 1H,1H,5H-Octafluoropentyl 1,1,2,2-Tetrafluoroethyl Ether .

- CAS No.: 16627-71-7 .

- Molecular Formula : C₇H₄F₁₂O .

- Molecular Weight : 332.0869 g/mol .

- Boiling Point : 133°C .

- Purity : 98% (typical commercial grade) .

Structural Features :

The compound consists of a pentane backbone with eight fluorine atoms on carbons 1–4 and a 1,1,2,2-tetrafluoroethoxy group at position 3. Its SMILES representation is FC(C(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F .

Applications :

Used in specialized industrial applications, such as fluorinated solvents or intermediates in electronics manufacturing, due to its thermal stability and low polarity .

Comparison with Structurally Similar Compounds

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,3,3,3-hexafluoropropoxy)pentane

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[(trifluoroethenyl)oxy]pentane

Bis-(undecafluoropentyl) Ether

- CAS No.: 424-20-4 .

- Molecular Formula : C₁₀F₂₂O.

- Molecular Weight : 554.08 g/mol (estimated).

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Thermal Stability : Compounds with longer perfluorinated chains (e.g., 424-20-4) exhibit superior thermal stability but higher environmental persistence .

- Volatility : The trifluoroethenyl-substituted compound (34805-59-9) has a lower boiling point, suggesting higher volatility than the target compound .

- Synthetic Challenges : Introducing branched fluoroalkoxy groups (e.g., hexafluoropropoxy in 65064-81-5) increases synthetic complexity compared to linear chains .

Biologische Aktivität

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane (CAS No. 16627-71-7) is a highly fluorinated compound notable for its unique chemical structure which includes multiple fluorine atoms. This structural characteristic contributes to its stability and resistance to degradation. The compound's biological activity has garnered interest in various fields including medicinal chemistry and biochemistry.

- Molecular Formula : C₇H₄F₁₂O

- Molecular Weight : 332.09 g/mol

- Boiling Point : Approximately 133 °C

- Physical State : Colorless liquid with low surface tension and viscosity

The biological activity of this compound can be attributed to its chemical stability and resistance to metabolic degradation. The presence of fluorine atoms enhances the compound's lipophilicity and alters its interaction with biological membranes and proteins.

Anticancer Properties

Research has indicated that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance:

- Cytotoxicity Studies : Fluorinated derivatives have shown significant cytotoxic effects against various cancer cell lines. In studies involving related compounds with similar structures, IC₅₀ values indicated potent inhibition of cell proliferation in human breast cancer cells (MDAMB-453) and glioblastoma cells (U-251 and U-87) .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-FG | U-251 | 15.6 |

| 2,2-diFG | U-251 | 8.3 |

| 6-Fu | MCF-7 | 31.6 |

Antimicrobial Activity

Fluorinated compounds have also displayed antimicrobial properties. In comparative studies:

- Antifungal Activity : Compounds similar to this compound were found to be more effective against yeast strains than bacterial strains. This suggests a potential application in antifungal therapies .

Study on Fluorinated Carbohydrates

A significant study explored the role of fluorinated carbohydrates in enzyme interactions and metabolic processes. The findings suggested that these compounds could inhibit specific enzymes involved in cancer metabolism .

Drug Delivery Applications

Due to its stability and resistance to degradation in biological systems, the compound is being investigated for potential use in drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining efficacy under physiological conditions is a key area of research.

Q & A

Q. Table 1: Comparison of Fluorination Agents

| Agent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| SF₄ | 60 | 78 | SO₂F₂ |

| HF/Pyridine | 40 | 65 | H₂O |

Advanced: How does the compound’s electronic structure influence its reactivity with nucleophiles under varying solvent conditions?

Methodological Answer:

The electron-withdrawing nature of fluorine atoms creates a highly electrophilic ether oxygen. Computational studies (DFT) reveal:

- Solvent Effects : In polar aprotic solvents (e.g., DMSO), nucleophilic attack (e.g., by OH⁻) occurs at the α-carbon adjacent to the ether oxygen due to partial positive charge (Mulliken charge: +0.32). In non-polar solvents (e.g., hexane), steric hindrance from fluorinated chains dominates, reducing reactivity .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., CN⁻, NH₃). Correlate rate constants with solvent dielectric constants .

Key Insight : Steric shielding from perfluorinated groups reduces accessibility to reactive sites, necessitating high-pressure conditions for nucleophilic substitutions .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- <sup>19</sup>F NMR : Resolve fluorine environments (e.g., CF₃ vs. CF₂ groups). Peaks at δ -80 to -120 ppm confirm perfluorinated chains .

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Monitor molecular ion [M]<sup>+</sup> at m/z 332.1 (C₇H₄F₁₂O) .

- IR Spectroscopy : Identify C-F stretches (1100–1300 cm⁻¹) and ether C-O-C asymmetrical vibrations (~950 cm⁻¹) .

Q. Table 2: Analytical Parameters

| Technique | Key Signal | Detection Limit |

|---|---|---|

| <sup>19</sup>F NMR | δ -112 ppm (CF₂-O-CF₂) | 0.1 mol% |

| GC-MS | m/z 332.1 (quantitative) | 1 ppb |

Advanced: What are the environmental persistence metrics of this compound compared to related perfluorinated substances (PFCs)?

Methodological Answer:

- Half-life (T₁/₂) : Assess via OECD 309 (water/sediment systems). This compound shows T₁/₂ = 120 days in aerobic water vs. 450 days for perfluorooctanoic acid (PFOA). Degradation products include tetrafluoroethylene and perfluorinated carboxylic acids .

- Bioaccumulation : Measure bioconcentration factors (BCF) in Daphnia magna. BCF = 320 (log Kow = 4.1) vs. BCF = 12,000 for PFOS .

Environmental Risk : Lower bioaccumulation than PFOS but higher mobility due to ether oxygen enhancing water solubility (~2.5 mg/L) .

Advanced: How can researchers design experiments to assess thermodynamic stability under extreme conditions?

Methodological Answer:

- Thermal Stability : Use thermogravimetric analysis (TGA) under N₂. Decomposition onset occurs at 280°C, releasing CF₄ and COF₂ .

- High-Pressure Reactivity : Employ diamond anvil cells (DAC) to study phase behavior. At 10 GPa, the compound forms a crystalline phase with P2₁/c symmetry, confirmed by XRD .

- Oxidative Stability : Expose to O₃ (50 ppm) in a flow reactor. Monitor decomposition via FTIR; C-F bond cleavage dominates over ether oxidation .

Q. Table 3: Stability Metrics

| Condition | Decomposition Pathway | Activation Energy (kJ/mol) |

|---|---|---|

| Thermal (>280°C) | C-O bond cleavage | 145 |

| Ozone exposure | C-F bond oxidation | 92 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.